molecular formula C22H24N6O2 B2417272 (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-78-8

(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2417272
CAS No.: 2034263-78-8
M. Wt: 404.474
InChI Key: ATHNXTXDEHCMSJ-UHFFFAOYSA-N
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Description

(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound characterized by a diverse arrangement of functional groups Its structure comprises a benzoyl piperazine moiety linked to a tetrahydropyrazolopyridine core

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNXTXDEHCMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach is:

  • Step 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid by reacting pyrazole with 3-bromobenzoic acid under basic conditions.

  • Step 2: Formation of the benzoyl chloride intermediate by treating 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride.

  • Step 3: Coupling of the benzoyl chloride with piperazine to form the benzoyl-piperazine intermediate.

  • Step 4: Cyclization involving tetrahydropyrazolopyridine under acidic conditions to form the final compound.

Industrial Production Methods: On an industrial scale, the production methods involve optimization of reaction conditions to ensure high yields and purity. This typically includes:

  • Automated synthesis reactors: to maintain precise control over temperature and reaction times.

  • Purification techniques: such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions may target the benzoyl group or the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:
  • Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: like lithium aluminum hydride or sodium borohydride.

  • Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products:
  • Oxidized derivatives: resulting from reactions at the pyrazole ring.

  • Reduced products: involving the reduction of the benzoyl group or nitrogen atoms.

  • Substituted compounds: with various substituents introduced at the aromatic ring.

Scientific Research Applications

Chemistry:
  • Synthetic intermediates: used in the synthesis of complex organic molecules.

  • Catalysis: serving as a ligand in metal-catalyzed reactions.

Biology and Medicine:
  • Drug development: potential therapeutic applications due to its structural features that may interact with biological targets.

  • Biochemical assays: used as a probe in studying enzyme functions or receptor binding.

Industry:
  • Material science: applications in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity. Specific pathways may include:

  • Inhibition of enzyme activity: by binding to the active site or allosteric sites.

  • Receptor modulation: acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Unique Features:
  • Structural diversity: combining benzoyl piperazine and tetrahydropyrazolopyridine moieties.

  • Versatility: in undergoing various chemical reactions.

Similar Compounds:
  • (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazine: which lacks the tetrahydropyrazolopyridine core.

  • Tetrahydropyrazolopyridine derivatives: which do not have the benzoyl piperazine group.

This distinct combination of functional groups and reactivity sets (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone apart, offering unique opportunities in scientific research and industrial applications.

Biological Activity

The compound (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 333.41 g/mol
  • CAS Number : Not available

The compound features a piperazine ring connected to a pyrazole-benzoyl moiety and a tetrahydropyrazolo-pyridine segment. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Research indicates that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression:

  • mTOR Pathway Inhibition : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy and decreased cell proliferation in pancreatic cancer cells .
  • Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Research Findings

A study involving bis-pyrazole derivatives reported significant antimicrobial effects against several strains, suggesting that the structural features of pyrazoles are conducive to antimicrobial activity . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is hypothesized as a mechanism for its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrazole ring significantly affect potency. For instance, electron-donating groups enhance activity against certain cancer types.
  • Linker Length and Composition : The piperazine linker's length and composition can influence the compound's ability to penetrate cellular membranes and interact with target proteins.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Anticancer Study : A derivative similar to this compound was tested on MIA PaCa-2 cells, showing submicromolar antiproliferative activity and induction of autophagy .
  • Antimicrobial Evaluation : Research on bis-pyrazole derivatives indicated effective inhibition of pathogenic fungi and bacteria, supporting the potential for developing new antimicrobial agents .

Q & A

What are the standard synthetic protocols for preparing (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of pyrazole and piperazine rings : React 3-(1H-pyrazol-1-yl)benzoyl chloride with piperazine derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) to form the benzoyl-piperazine intermediate .
  • Methanone linkage formation : Use a coupling agent (e.g., EDCI or DCC) to attach the tetrahydropyrazolo[1,5-a]pyridin-2-yl moiety to the piperazine ring. Catalytic piperidine or triethylamine may enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product.

How can researchers optimize reaction yields for complex heterocyclic couplings in this compound?

Advanced Considerations:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; balancing polarity with reaction time is critical .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., ZnCl₂) can accelerate specific steps, but compatibility with sensitive functional groups (e.g., nitro or amide) must be verified .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 8 h to 30 min) and improves regioselectivity in pyrazole ring formation .

What spectroscopic techniques are essential for characterizing this compound?

Basic Methodology:

  • ¹H/¹³C NMR : Identify proton environments in the pyrazole (δ 7.2–7.8 ppm) and tetrahydropyridazine (δ 2.5–3.5 ppm) rings. Methanone carbonyls appear near δ 160–170 ppm in ¹³C NMR .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 450–500 range for typical derivatives) .

How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Advanced Analysis:

  • Dynamic effects : Rotameric equilibria in the piperazine ring can cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer interpretation .
  • Impurity identification : LC-MS/MS detects by-products (e.g., unreacted intermediates or oxidation derivatives). Compare retention times and fragmentation patterns with synthetic standards .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, particularly for stereochemical assignments .

What in vitro assays are suitable for evaluating the compound’s bioactivity?

Experimental Design:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., VEGFR2 or MMP-9 inhibition) with positive controls (e.g., sunitinib for kinase activity). IC₅₀ values should be calculated using nonlinear regression .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in target cell lines (e.g., HeLa or HEK293) via scintillation counting .
  • Statistical rigor : Apply ANOVA followed by Tukey’s post hoc test to compare treatment groups, ensuring n ≥ 3 replicates .

How can computational methods predict the compound’s binding modes to therapeutic targets?

Structure-Guided Approaches:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinases). Prioritize docking poses with hydrogen bonds to catalytic residues (e.g., ATP-binding site lysines) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD plots >2.5 Å indicate unstable ligand-protein complexes .
  • QSAR modeling : Corrogate substituent effects (e.g., nitro vs. amino groups) on bioactivity using descriptors like logP and polar surface area .

How to address conflicting reports on the compound’s pharmacological activity?

Data Contradiction Resolution:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell line authenticity (e.g., STR profiling) .
  • Metabolic stability : Compare hepatic microsomal degradation rates across species (e.g., human vs. murine) to explain in vivo/in vitro discrepancies .
  • Epistatic effects : Use CRISPR knockouts to confirm target specificity if off-target interactions are suspected .

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